REACTION_CXSMILES
|
[CH3:1][C:2]([O:6][CH2:7][CH:8]1[CH2:10][O:9]1)([CH3:5])[CH2:3][OH:4].CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl.CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O>[CH3:1][C:2]1([CH3:5])[CH2:3][O:4][CH:8]([CH2:10][OH:9])[CH2:7][O:6]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(OC1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |